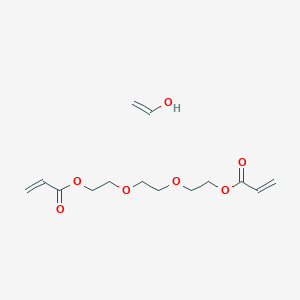
Polyvinyl alcohol-triethylene glycol diacrylate copolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PVA-TEGDA is a copolymer of polyvinyl alcohol (PVA) and triethylene glycol diacrylate (TEGDA). It is a hydrogel that can absorb large amounts of water and has excellent mechanical properties. The copolymerization of PVA and TEGDA leads to the formation of a three-dimensional network structure, which makes it an attractive material for various applications.
Applications De Recherche Scientifique
Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been extensively studied for its potential applications in various fields, including biomedicine, tissue engineering, and drug delivery. In biomedicine, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a scaffold for cell culture and tissue regeneration. In tissue engineering, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a substrate for the growth of cells and tissues. In drug delivery, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a carrier for the controlled release of drugs.
Mécanisme D'action
The mechanism of action of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA is based on its hydrophilic nature and the ability to absorb large amounts of water. The copolymer can swell in the presence of water, which leads to the formation of a three-dimensional network structure. This structure can trap molecules, including drugs, and release them in a controlled manner.
Effets Biochimiques Et Physiologiques
Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response or cytotoxicity. The copolymer can support the growth and proliferation of cells, and it has been used as a substrate for the regeneration of various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA for lab experiments include its ease of synthesis, biocompatibility, and ability to control the properties of the copolymer. The limitations include the difficulty in controlling the swelling behavior of the copolymer, which can affect the release of molecules from the hydrogel.
Orientations Futures
The future directions of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA research include the development of new synthesis methods to control the properties of the copolymer, the exploration of new applications in tissue engineering and drug delivery, and the investigation of the long-term effects of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA on cells and tissues.
In conclusion, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA is a synthetic polymer that has potential applications in various fields, including biomedicine, tissue engineering, and drug delivery. The copolymerization of Polyvinyl alcohol-triethylene glycol diacrylate copolymer and TEGDA leads to the formation of a hydrogel with excellent mechanical properties and the ability to absorb large amounts of water. The copolymer has been extensively studied for its biocompatibility and non-toxicity and has been used as a scaffold for cell culture and tissue regeneration. The future directions of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA research include the development of new synthesis methods and the exploration of new applications in tissue engineering and drug delivery.
Méthodes De Synthèse
The synthesis of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA involves the copolymerization of Polyvinyl alcohol-triethylene glycol diacrylate copolymer and TEGDA using a radical initiator. The reaction is usually carried out under mild conditions, and the copolymer can be obtained in the form of a hydrogel. The synthesis method can be modified to control the properties of the copolymer, such as the degree of crosslinking and the swelling behavior.
Propriétés
Numéro CAS |
143114-02-7 |
|---|---|
Nom du produit |
Polyvinyl alcohol-triethylene glycol diacrylate copolymer |
Formule moléculaire |
C14H22O7 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2 |
Clé InChI |
AURMZYPHQITQON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
SMILES canonique |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Synonymes |
polyvinyl alcohol-triethylene glycol diacrylate copolymer PVA-TEGDA copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



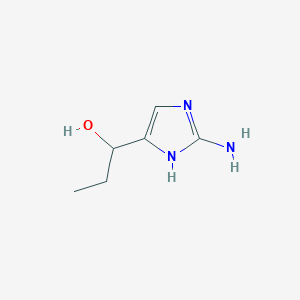
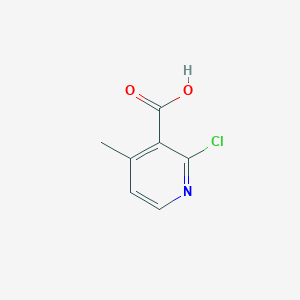
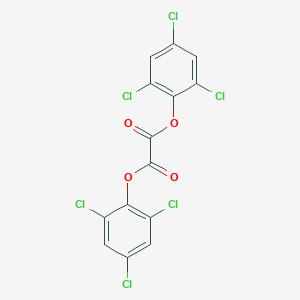
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)
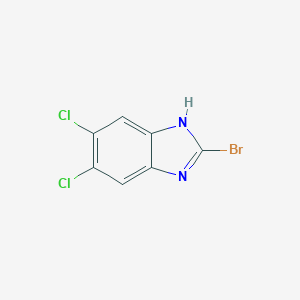
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
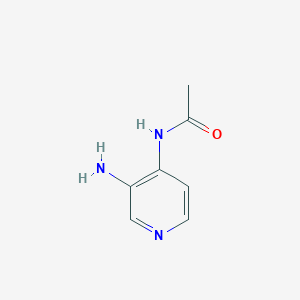
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
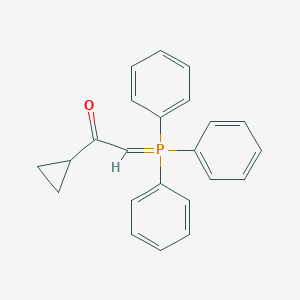
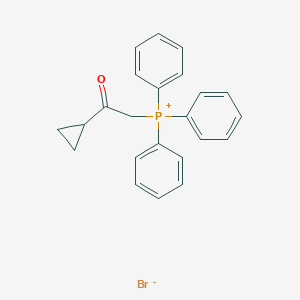
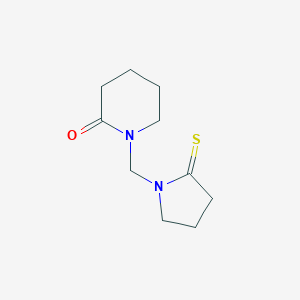
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)